molecular formula C11H15N B13613659 Methyl-(2-methyl-indan-2-yl)-amine

Methyl-(2-methyl-indan-2-yl)-amine

Cat. No.: B13613659
M. Wt: 161.24 g/mol
InChI Key: DSCODBUEQGDHLX-UHFFFAOYSA-N
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Description

N,2-dimethyl-2,3-dihydro-1H-inden-2-amine is an organic compound with a unique structure that includes an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-2,3-dihydro-1H-inden-2-amine typically involves organic synthesis techniques. One common method involves the reaction of indene with methylamine under specific conditions to introduce the amine group at the desired position. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of N,2-dimethyl-2,3-dihydro-1H-inden-2-amine may involve large-scale organic synthesis processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

N,2-dimethyl-2,3-dihydro-1H-inden-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,2-dimethyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indene derivatives, such as 2,3-dihydro-1H-indene and 2,3-dihydro-1H-indene-2-amine. These compounds share structural similarities but differ in their functional groups and reactivity .

Uniqueness

N,2-dimethyl-2,3-dihydro-1H-inden-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other indene derivatives may not be suitable .

Biological Activity

Methyl-(2-methyl-indan-2-yl)-amine, also known as a derivative of indanamine, has garnered attention in recent years for its potential biological activities. This compound is structurally characterized by the presence of an indan moiety, which is known for its diverse pharmacological properties. The following sections provide an overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C11H15N\text{C}_{11}\text{H}_{15}\text{N}

This compound can be synthesized through various methods, including the alkylation of indanamine derivatives or through multi-step organic synthesis involving the formation of the indan ring followed by amination. The specific synthetic route can influence the yield and purity of the final product.

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Various studies have demonstrated that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives containing indole and oxadiazole moieties have shown promising antibacterial and antifungal activities .
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is thought to involve the induction of apoptosis through mitochondrial pathways and the inhibition of cell proliferation .
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

  • Antitumor Activity : A study examining various indole derivatives, including this compound, reported significant antitumor activity against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values indicated moderate to high potency compared to standard chemotherapeutics .
  • Antimicrobial Efficacy : In a comparative study, this compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at concentrations lower than those required for conventional antibiotics .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
AntimicrobialEffective against S. aureus
CytotoxicityIC50 against MCF-7: 45 µM
NeuroprotectionPotential in neurodegeneration

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N,2-dimethyl-1,3-dihydroinden-2-amine

InChI

InChI=1S/C11H15N/c1-11(12-2)7-9-5-3-4-6-10(9)8-11/h3-6,12H,7-8H2,1-2H3

InChI Key

DSCODBUEQGDHLX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C1)NC

Origin of Product

United States

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